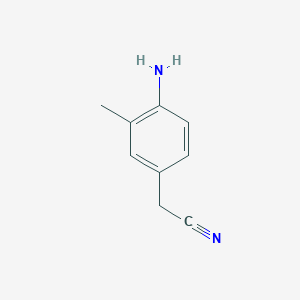

(4-Amino-3-methylphenyl)acetonitrile

Description

Propriétés

Numéro CAS |

180149-38-6 |

|---|---|

Formule moléculaire |

C9H10N2 |

Poids moléculaire |

146.19 g/mol |

Nom IUPAC |

2-(4-amino-3-methylphenyl)acetonitrile |

InChI |

InChI=1S/C9H10N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4,11H2,1H3 |

Clé InChI |

ACZFZZFUGILAFM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)CC#N)N |

SMILES canonique |

CC1=C(C=CC(=C1)CC#N)N |

Synonymes |

Benzeneacetonitrile, 4-amino-3-methyl- (9CI) |

Origine du produit |

United States |

Foundational & Exploratory

Solubility Profile of (4-Amino-3-methylphenyl)acetonitrile: A Framework for Prediction, Determination, and Application in Drug Development

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

(4-Amino-3-methylphenyl)acetonitrile is a substituted phenylacetonitrile derivative with potential applications as an intermediate in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, designing purification strategies like crystallization, and developing suitable formulations.[1][2] This technical guide addresses the notable absence of publicly available experimental solubility data for this specific compound by providing a robust theoretical and practical framework for researchers, scientists, and drug development professionals. We will analyze the molecule's physicochemical properties to predict its solubility behavior, introduce theoretical models for quantitative estimation, and provide a detailed, step-by-step protocol for the experimental determination of its solubility. The objective is to equip scientists with the foundational knowledge and practical tools necessary to effectively work with (4-Amino-3-methylphenyl)acetonitrile and similar compounds.

The Critical Role of Solubility in Pharmaceutical Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone physical property in the pharmaceutical industry.[2][3] For an active pharmaceutical ingredient (API), its solubility profile directly influences key stages of the drug development pipeline:

-

Bioavailability: An API must be in a dissolved state at the site of absorption to enter systemic circulation.[4][5] Poor solubility is a primary contributor to low and variable oral bioavailability, a major hurdle for many new chemical entities.[2][3]

-

Formulation Development: Crafting a stable and effective dosage form—be it a tablet, capsule, or injectable—is contingent on the API's solubility.[6] It dictates the choice of excipients, the feasibility of liquid formulations, and the potential need for solubility enhancement techniques.[2]

-

Process Chemistry: During synthesis and purification, solubility governs the selection of reaction solvents, anti-solvents for crystallization, and mobile phases for chromatography.[1][7] Optimizing these processes based on solubility data can significantly improve yield, purity, and cost-effectiveness.

Given these implications, determining the solubility of key intermediates like (4-Amino-3-methylphenyl)acetonitrile is not merely a data collection exercise but a crucial step in de-risking and accelerating the drug development process.[5]

Physicochemical Characterization of (4-Amino-3-methylphenyl)acetonitrile

To predict the solubility of (4-Amino-3-methylphenyl)acetonitrile, we must first analyze its molecular structure and infer its physicochemical properties. The molecule incorporates several functional groups that dictate its polarity and potential for intermolecular interactions.

-

Aromatic Ring & Methyl Group: The phenyl ring and the methyl group (-CH₃) form a non-polar, hydrophobic backbone.

-

Amino Group: The primary amine (-NH₂) is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.

-

Nitrile Group: The nitrile (-C≡N) group possesses a strong dipole moment, making it a polar moiety and a hydrogen bond acceptor.

This combination of polar and non-polar features suggests that (4-Amino-3-methylphenyl)acetonitrile is a molecule of intermediate polarity. Its solubility will be a delicate balance between its ability to interact with polar solvents via hydrogen bonding and dipole-dipole forces, and its affinity for non-polar solvents via van der Waals forces.

Table 1: Predicted and Inferred Physicochemical Properties of (4-Amino-3-methylphenyl)acetonitrile

| Property | Value / Prediction | Rationale & Significance |

| Molecular Formula | C₉H₁₀N₂ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 146.19 g/mol | Influences lattice energy and dissolution kinetics.[8] |

| Appearance | Likely a solid at room temperature | Based on similar substituted phenylacetonitriles.[9][10] |

| Melting Point | Not available (predicted > 25°C) | A higher melting point often correlates with lower solubility due to stronger crystal lattice energy. The melting point of the related (4-methylphenyl)acetonitrile is 18°C.[10] |

| Predicted logP | ~1.5 - 2.5 | This predicted octanol-water partition coefficient suggests a moderate lipophilicity, indicating it will not be highly soluble in water but will have an affinity for various organic solvents. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Ability to donate hydrogen bonds to protic or aprotic polar solvents (e.g., alcohols, ethers). |

| Hydrogen Bond Acceptors | 2 (from -NH₂ and -C≡N) | Ability to accept hydrogen bonds from protic solvents (e.g., water, methanol). |

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a powerful means to estimate and rationalize solubility behavior, guiding solvent selection and reducing experimental workload.[11]

The "Like Dissolves Like" Principle

The foundational rule of solubility states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[11][12]

-

Polar Solvents (e.g., Methanol, Acetonitrile): These solvents are expected to be effective at dissolving (4-Amino-3-methylphenyl)acetonitrile. Methanol can engage in hydrogen bonding with both the amino and nitrile groups. Acetonitrile, a polar aprotic solvent, will interact favorably through dipole-dipole forces with the nitrile group.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are less likely to be effective. While they can interact with the phenyl ring and methyl group, they cannot disrupt the strong dipole and hydrogen bonding interactions between the solute molecules in the crystal lattice.

-

Intermediate Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents may show moderate solubility, balancing interactions with both the polar and non-polar regions of the molecule.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) offer a more quantitative application of the "like dissolves like" principle by deconstructing the total cohesive energy of a substance into three components.[13][14]

-

δd: Energy from dispersion forces (van der Waals).

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in 3D "Hansen space" (δd, δp, δh). The principle is that the smaller the "distance" between the solute and solvent in this space, the higher the likelihood of dissolution.[13][14] While the specific HSP values for (4-Amino-3-methylphenyl)acetonitrile are unknown, they can be estimated using group contribution methods, providing a powerful tool for screening potential solvents.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a semi-empirical system that predicts activity coefficients in non-ideal mixtures.[15] It breaks down molecules into their constituent functional groups (e.g., ACH for aromatic carbon, CH3, NH2, CN).[16] By using pre-existing parameters for the interactions between these groups, the model can predict solubility, which is particularly useful when no experimental data exists.[16][17][18]

Predicted Solubility Profile and Solvent Selection

Based on the structural analysis and theoretical principles, we can construct a predicted solubility profile to guide experimental work.

Table 2: Predicted Qualitative Solubility of (4-Amino-3-methylphenyl)acetonitrile in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with both the -NH₂ and -C≡N groups are expected to overcome the crystal lattice energy. |

| Polar Aprotic | Acetonitrile, Acetone | High to Moderate | Strong dipole-dipole interactions with the nitrile group. Acetone can also accept hydrogen bonds from the -NH₂ group. |

| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar solvent capable of strong dipole interactions and accepting hydrogen bonds. | |

| Intermediate Polarity | Ethyl Acetate | Moderate | Balances polar interactions (ester group) with non-polar character, likely effective at solvating the entire molecule. |

| Dichloromethane (DCM) | Moderate to Low | Primarily interacts via dipole forces; may be less effective at breaking up hydrogen-bonded solute-solute networks. | |

| Non-Polar | Toluene | Low to Sparingly Soluble | Aromatic π-π stacking with the phenyl ring may provide some interaction, but it is unlikely to be sufficient to dissolve significant amounts. |

| Hexane | Insoluble | Lacks the polarity to interact with the amino and nitrile groups and overcome the solute's cohesive forces. | |

| Aqueous | Water | Insoluble | While capable of hydrogen bonding, the non-polar phenyl ring and methyl group dominate, leading to low aqueous solubility, a common trait for many APIs.[2][4] |

Standard Protocol for Experimental Solubility Determination

The following section provides a detailed, step-by-step protocol for determining the equilibrium solubility of (4-Amino-3-methylphenyl)acetonitrile using the industry-standard isothermal shake-flask method.

Materials and Equipment

-

(4-Amino-3-methylphenyl)acetonitrile (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

Caption: Isothermal shake-flask method workflow.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (4-Amino-3-methylphenyl)acetonitrile to a series of vials. "Excess" ensures that a saturated solution is formed, with undissolved solid remaining. A starting point is ~20-50 mg of solid per 1 mL of solvent.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. A preliminary kinetic study can determine the minimum time required.

-

-

Sample Isolation:

-

Remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 1-2 hours to allow the solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could falsely elevate the measured concentration. Causality Note: Adsorption of the solute onto the filter should be checked and minimized by pre-saturating the filter with a small amount of the solution.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for (4-Amino-3-methylphenyl)acetonitrile. This includes selecting an appropriate column, mobile phase, and determining the UV wavelength of maximum absorbance (λmax).

-

Prepare a stock solution of the compound in a suitable solvent (in which it is highly soluble, e.g., acetonitrile) of a known concentration.

-

Create a series of calibration standards by serially diluting the stock solution. Run these standards to generate a calibration curve (Peak Area vs. Concentration).

-

Accurately dilute the filtered supernatant samples with the mobile phase to bring their concentration within the linear range of the calibration curve.

-

Inject the diluted samples onto the HPLC system and record the peak areas.

-

Calculate the concentration in the diluted samples using the calibration curve equation.

-

-

Data Analysis:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the average solubility and standard deviation from the replicate measurements.

-

Conclusion

While direct experimental data for the solubility of (4-Amino-3-methylphenyl)acetonitrile in organic solvents is not currently in the public domain, a robust predictive framework can be established through careful analysis of its molecular structure. The presence of both hydrogen-bonding polar groups and a non-polar aromatic core suggests high solubility in polar protic and aprotic solvents, moderate solubility in solvents of intermediate polarity, and poor solubility in non-polar and aqueous media. This guide provides the theoretical foundation to understand these predictions and, more importantly, a detailed, actionable experimental protocol for its precise determination. By applying these principles and methods, researchers can efficiently navigate the challenges of working with this compound, accelerating synthesis, purification, and formulation activities in the drug development lifecycle.

References

- Vertex AI Search. (n.d.). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.

- Wikipedia. (2024). Hansen solubility parameter.

- Ionescu, U. M., et al. (2020). The Importance of Solubility for New Drug Molecules. Molecules.

- Rowan. (n.d.). Predicting Solubility.

- Al-Azzawi, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.

- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).

- Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. PubMed.

- AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.

- Yalkowsky, S. H., & Valvani, S. C. (1979). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. PubMed.

- ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- Savjani, K. T., et al. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics.

- Hansen, C. M. (n.d.). Hansen Solubility Parameters.

- Aidic. (n.d.). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model.

- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.

- Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- van der Merwe, J. H., & le Roux, G. J. (2021). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC.

- Wikipedia. (2024). UNIFAC.

- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- PubChem. (n.d.). * ((4-Methylphenyl)amino)acetonitrile*.

- Zhao, Y., et al. (2020). Density-based UNIFAC model for solubility prediction of solid solutes in supercritical fluids. Semantic Scholar.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Jalalon, J. V. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.

- University of Calgary. (2023). Solubility of Organic Compounds.

- PubChem. (n.d.). Phenylacetonitrile.

- CymitQuimica. (n.d.). CAS 140-29-4: Phenylacetonitrile.

- The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4.

- Benchchem. (n.d.). Navigating the Solubility Landscape of Diphenylacetonitrile in Organic Solvents: A Technical Guide.

- ChemSynthesis. (2025). (4-methylphenyl)acetonitrile.

- Wikipedia. (2024). Benzyl cyanide.

- Cheméo. (n.d.). Chemical Properties of Acetonitrile (CAS 75-05-8).

- Sigma-Aldrich. (n.d.). 4-Amino-3-methylphenol.

- PubChem. (n.d.). 4-Methoxy-3-methylphenylacetonitrile.

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. ucd.ie [ucd.ie]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 8. ((4-Methylphenyl)amino)acetonitrile | C9H10N2 | CID 85581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.ws [chem.ws]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Solubility parameters (HSP) [adscientis.com]

- 15. UNIFAC - Wikipedia [en.wikipedia.org]

- 16. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aidic.it [aidic.it]

- 18. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of (4-Amino-3-methylphenyl)acetonitrile Derivatives: A Strategic Guide for Drug Discovery

An In-Depth Technical Guide

Abstract: The (4-Amino-3-methylphenyl)acetonitrile scaffold represents a promising, yet underexplored, foundation for the development of novel therapeutic agents. Its unique combination of a substituted aniline ring and an acetonitrile moiety suggests a rich potential for diverse biological activities, drawing parallels to established pharmacophores in oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive strategic framework for researchers and drug development professionals to systematically synthesize, screen, and optimize derivatives of this core structure. We will delve into the mechanistic rationale behind its potential anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed, field-proven experimental protocols and workflows. Our approach emphasizes a self-validating system of inquiry, from initial high-throughput screening to mechanistic elucidation and lead optimization, designed to efficiently identify and advance promising clinical candidates.

Introduction: The Rationale for a Focused Research Initiative

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern medicine. The selection of a core scaffold for a new drug discovery program is a critical decision, guided by chemical tractability, novelty, and, most importantly, a strong hypothesis of biological relevance. The (4-Amino-3-methylphenyl)acetonitrile structure presents a compelling case for investigation. Its constituent parts are prevalent in a multitude of biologically active compounds. For instance, aminophenyl groups are key components in various anticancer agents, including certain benzothiazole derivatives.[1] The nitrile group, a versatile functional group and bioisostere for other functionalities, is found in numerous approved drugs and is known to modulate biological activity through specific interactions with target proteins.[2][3]

This guide is structured not as a rigid template, but as a dynamic research blueprint. It begins with synthetic considerations, then bifurcates into three primary therapeutic avenues—oncology, microbiology, and inflammation—each with a dedicated experimental cascade. Finally, we converge on the principles of structure-activity relationship (SAR) to refine and optimize lead compounds.

Chapter 1: The Synthetic Landscape - Building the Chemical Library

The foundation of any successful screening campaign is a structurally diverse and synthetically accessible chemical library. The (4-Amino-3-methylphenyl)acetonitrile core allows for modification at several key positions, primarily through derivatization of the amino group.

A robust synthetic strategy would involve the acylation of the 4-amino group with a diverse panel of carboxylic acids, sulfonyl chlorides, or isocyanates. This approach is well-established for creating libraries of amide and sulfonamide derivatives, which have shown broad biological activity.[4][5][6] For example, an amide coupling reaction between the core aniline and a desired carboxylic acid can be achieved using standard coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[7] This allows for the introduction of various heterocyclic, aromatic, and aliphatic moieties, systematically probing the chemical space around the core scaffold.

Chapter 2: Anticancer Potential - A Primary Therapeutic Target

The structural similarity of the core to known anticancer agents provides a strong rationale for investigating its potential in oncology. Many stilbene and benzimidazole derivatives, which share some structural motifs, exert their anticancer effects by interfering with cellular proliferation, inducing cell cycle arrest, and triggering apoptosis.[8][9]

Mechanistic Rationale

Aminoacetonitrile derivatives have demonstrated potent anticancer properties, characterized by the inhibition of cancer cell proliferation, induction of cell cycle arrest (often in the G1 or G2/M phase), and cleavage of PARP-1, a hallmark of apoptosis.[8] The mechanism often involves interference with the expression of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.[8][10] We hypothesize that derivatives of (4-Amino-3-methylphenyl)acetonitrile could act as tubulin inhibitors or interfere with key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[11]

Proposed Screening Cascade

A tiered approach is essential for efficiently identifying and validating anticancer activity. This cascade ensures that resources are focused on the most promising compounds.

Caption: Anticancer screening cascade for derivative evaluation.

Data Presentation: Cytotoxicity Screening

Quantitative data from the primary screen should be tabulated to facilitate direct comparison of derivative potency.

| Compound ID | Derivative Moiety | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| CTRL-01 | Doxorubicin | 0.05 | 0.08 | 0.12 |

| SC-001 | (Parent Scaffold) | > 100 | > 100 | > 100 |

| SC-DER-01 | N-acetyl | 45.2 | 51.7 | 63.1 |

| SC-DER-02 | N-benzoyl | 8.1 | 12.3 | 9.5 |

| SC-DER-03 | N-(4-chlorobenzoyl) | 1.2 | 2.5 | 1.8 |

| SC-DER-04 | N-(pyridin-3-yl)carbonyl | 5.6 | 7.9 | 6.2 |

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a foundational colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[12]

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Chapter 3: Exploring Antimicrobial Activity

The prevalence of nitrogen-containing heterocyclic structures in antimicrobial agents suggests that derivatives of (4-Amino-3-methylphenyl)acetonitrile could possess antibacterial or antifungal properties.[5][13] Amide derivatives, in particular, have shown significant activity against both Gram-positive and Gram-negative bacteria.[6]

Experimental Workflow

A straightforward workflow can quickly identify any antimicrobial potential.

Caption: Workflow for antimicrobial activity screening.

Data Presentation: Antimicrobial Susceptibility

MIC values provide a quantitative measure of a compound's potency against various microbial strains.

| Compound ID | Derivative Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| CTRL-02 | Ciprofloxacin | 0.5 | 0.25 | > 128 |

| CTRL-03 | Fluconazole | > 128 | > 128 | 2 |

| SC-DER-01 | N-acetyl | > 128 | > 128 | > 128 |

| SC-DER-05 | N-(thiazol-2-yl)acetamide | 16 | 32 | 64 |

| SC-DER-06 | N-(cyclopropyl)carbonyl | 8 | 16 | > 128 |

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15][16]

-

Inoculum Preparation: From a fresh culture plate, select 3-5 isolated colonies of the test microorganism (e.g., S. aureus, E. coli). Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

-

Inoculum Dilution: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in CAMHB. The typical concentration range is 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add the diluted bacterial suspension to each well, bringing the final volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[16] This can be assessed visually or with a plate reader.

Chapter 4: Investigating Anti-inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[17] The structural features of our core molecule are present in various compounds that exhibit anti-inflammatory activity, often through inhibition of inflammatory mediators like prostaglandins and nitric oxide (NO).[18][19]

Mechanistic Rationale

Derivatives could potentially inhibit COX-1 and/or COX-2 enzymes, which are central to the inflammatory cascade.[20] Additionally, they may act by scavenging reactive oxygen and nitrogen species, such as nitric oxide, which contribute to inflammatory processes.[17]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines a compound's ability to inhibit the COX-1 and COX-2 isoforms.[17]

-

Reagents: Obtain purified ovine or human COX-1 and recombinant human COX-2 enzymes, arachidonic acid (substrate), and a commercial Prostaglandin E2 (PGE2) ELISA kit.

-

Compound Preparation: Prepare various concentrations of the test compounds and reference inhibitors (e.g., Ibuprofen, Celecoxib).

-

Reaction Setup: In a 96-well plate, combine the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), cofactors (e.g., hematin), and either the COX-1 or COX-2 enzyme. Add the test compound or reference inhibitor and pre-incubate for 15 minutes at 37°C.

-

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop Reaction: Add a stopping solution (e.g., 1 M HCl) to terminate the reaction.

-

Quantify PGE2: Measure the amount of PGE2 produced using the ELISA kit according to the manufacturer's instructions.

-

Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Chapter 5: Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the primary screens is not an endpoint but the beginning of a crucial iterative process. Structure-Activity Relationship (SAR) analysis is the systematic study of how chemical structure influences biological activity.[21] By comparing the potency (e.g., IC₅₀ or MIC values) of various derivatives, researchers can deduce which chemical modifications enhance activity and which are detrimental.

Caption: The iterative cycle of SAR-driven lead optimization.

For example, if the data in the hypothetical anticancer table were real, we would conclude that adding a benzoyl group at the 4-amino position (SC-DER-02) significantly increases potency over the parent scaffold. Furthermore, adding an electron-withdrawing group like chlorine to that benzoyl ring (SC-DER-03) enhances the activity even more. This insight directs the synthetic chemistry team to explore other halogenated and electron-deficient aromatic groups at that position to further optimize the lead compound.

Conclusion

The (4-Amino-3-methylphenyl)acetonitrile scaffold stands as a promising starting point for a multifaceted drug discovery program. The strategic framework outlined in this guide provides a clear, logical, and efficient pathway for exploring its therapeutic potential. By integrating rational library design, a tiered screening cascade across oncology, microbiology, and inflammation, and a rigorous SAR-driven optimization cycle, researchers can systematically unlock the value of these derivatives. The detailed, validated protocols provided herein serve as the essential tools for this endeavor, ensuring that the journey from initial hypothesis to a potential clinical candidate is built on a foundation of scientific integrity and empirical evidence.

References

-

Structural studies of 4-aminoantipyrine derivatives | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

- Pourgholami, M. H., et al. (2014). Anticancer properties of novel aminoacetonitrile derivative monepantel (ADD 1566) in pre-clinical models of human ovarian cancer.

-

Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4 - PubMed Central. (n.d.). Retrieved February 13, 2026, from [Link]

-

((4-Methylphenyl)amino)acetonitrile | C9H10N2 | CID 85581 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives - PMC - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

-

Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 13, 2026, from [Link]

- Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. (2024). The Journal of Organic Chemistry, 89(4), 2275-2285.

- Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. (2008). Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938.

-

Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2022). Molecules, 27(17), 5588.

-

Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

-

Assay Systems for Measurement of Anti-Inflammatory Activity - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.

-

(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

-

Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF AMIDE DERIVATIVES FROM ACRYLOPIMARIC ACID | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2022). Molecules, 27(17), 5588.

-

Synthesis and in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved February 13, 2026, from [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Retrieved February 13, 2026, from [Link]

-

Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives - ScienceOpen. (n.d.). Retrieved February 13, 2026, from [Link]

-

Antimicrobial activities of amphiphilic derivatives of α-amino acids - Journal of Chemical Technology and Metallurgy. (n.d.). Retrieved February 13, 2026, from [Link]

-

Screening Models of Anti-Inflammatory Drugs | PPTX - Slideshare. (n.d.). Retrieved February 13, 2026, from [Link]

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Infectious Diseases and Therapy, 10(4), 1-29.

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega. (n.d.). Retrieved February 13, 2026, from [Link]

-

Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PubMed Central. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]

-

Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

- Anti-Cancer Agents in Medicinal Chemistry. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(1), 2-12.

-

Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

- 1. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rehabilitacioncelular.es [rehabilitacioncelular.es]

- 11. scienceopen.com [scienceopen.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. apec.org [apec.org]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Importance of (4-Amino-3-methylphenyl)acetonitrile

An in-depth guide to the application of (4-Amino-3-methylphenyl)acetonitrile as a pivotal intermediate in modern pharmaceutical synthesis. This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and safety guidelines grounded in authoritative scientific literature.

(4-Amino-3-methylphenyl)acetonitrile is a versatile bifunctional molecule that has emerged as a critical starting material and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, featuring a reactive primary aromatic amine, a nitrile group, and a substituted phenyl ring, offers multiple avenues for synthetic elaboration. The aminonitrile functionality is particularly significant as it serves as a precursor to α-amino acid derivatives and enables the construction of various heterocyclic systems, which are prevalent in medicinal chemistry.[1][2]

The primary utility of this intermediate is exemplified in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.[3][4][5][6] This guide will provide a detailed exploration of its application in this context, alongside broader discussions of its synthetic potential and essential laboratory protocols.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | 2-(4-amino-3-methylphenyl)acetonitrile | PubChem |

| Molecular Formula | C₉H₁₀N₂ | [7] |

| Molecular Weight | 146.19 g/mol | [7] |

| CAS Number | 16728-84-0 | [7] |

| Appearance | (Typically) Off-white to yellow solid | Vendor Data |

| Melting Point | Not widely reported, requires experimental determination | - |

Safety & Handling Summary:

(4-Amino-3-methylphenyl)acetonitrile and related aminonitrile compounds should be handled with care. The following is a summary of key hazards and precautions based on data for structurally related compounds and general laboratory safety standards.

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area or under a chemical fume hood.[8][9]

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[8]

-

Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed in a dry, cool environment.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Core Application: Intermediate in the Synthesis of Tofacitinib

The most prominent application of (4-Amino-3-methylphenyl)acetonitrile is as a key building block in the synthesis of Tofacitinib. Tofacitinib's structure features a pyrrolo[2,3-d]pyrimidine core linked to a substituted piperidine ring. The synthesis involves the strategic coupling of these two key fragments.

Workflow: Tofacitinib Synthesis Overview

The following diagram illustrates a conceptual workflow for the synthesis of Tofacitinib, highlighting the role of key intermediates. Note that this represents one of several possible industrial routes.

Caption: Conceptual workflow for Tofacitinib synthesis.

While (4-Amino-3-methylphenyl)acetonitrile is not directly shown in this high-level diagram, it is a precursor for constructing the piperidine fragment, a critical component of the final drug.[4][5] The synthesis of the chiral piperidine moiety is a complex process, often involving resolution of racemic mixtures or asymmetric synthesis.[3][5]

Protocol 1: Acylation of the Amino Group

A fundamental reaction utilizing (4-Amino-3-methylphenyl)acetonitrile is the acylation of its primary amino group. This reaction is a key step in building more complex molecular architectures. Below is a representative protocol for acylation with an acid chloride, a common transformation.

Objective: To demonstrate the nucleophilic character of the amino group by reacting it with an acylating agent like acetyl chloride.

Materials:

-

(4-Amino-3-methylphenyl)acetonitrile

-

Acetyl chloride

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-Amino-3-methylphenyl)acetonitrile (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material). Add triethylamine (1.2 eq) to the solution.

-

Cooling: Cool the flask to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive acid chloride.

-

Addition of Acylating Agent: Dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes. Maintain the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired N-(4-(cyanomethyl)-2-methylphenyl)acetamide.

Causality and Scientific Rationale:

-

Base (Triethylamine): The reaction of an amine with an acid chloride generates hydrochloric acid (HCl) as a byproduct. The triethylamine acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Solvent (DCM/Acetonitrile): Aprotic solvents are used because they dissolve the reactants but do not participate in the reaction. Protic solvents like water or alcohols would react with the acetyl chloride. Acetonitrile is a common solvent in pharmaceutical synthesis due to its ability to dissolve a wide range of compounds.[11][12][13]

-

Low Temperature: The acylation is often exothermic. Starting at 0 °C ensures better control over the reaction rate and minimizes the formation of potential side products.

Broader Synthetic Potential

The true value of (4-Amino-3-methylphenyl)acetonitrile lies in the orthogonal reactivity of its functional groups, making it a versatile synthon.

Conceptual Pathways from the Aminonitrile Core

The aminonitrile scaffold is a gateway to other important functional groups, notably α-amino acids, through analogy with the Strecker synthesis.[1]

Caption: Synthetic transformations of the aminonitrile core.

This versatility allows chemists to use (4-Amino-3-methylphenyl)acetonitrile as a starting point for a diverse library of compounds, which is invaluable in drug discovery for structure-activity relationship (SAR) studies.[2][14]

Analytical Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is non-negotiable. A combination of chromatographic and spectroscopic methods is employed.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a sample of (4-Amino-3-methylphenyl)acetonitrile.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade Acetonitrile[10]

-

HPLC-grade Water

-

Formic acid or Trifluoroacetic acid (TFA)

Typical HPLC Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for good peak shape of basic analytes. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier for eluting the compound. |

| Gradient | 5% to 95% B over 15 minutes | A gradient ensures elution of potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection (UV) | 254 nm | Aromatic compounds typically absorb strongly at this wavelength. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Procedure:

-

Prepare a stock solution of the sample in acetonitrile or a mixture of water/acetonitrile (e.g., 1 mg/mL).

-

Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Inject the sample and run the gradient method.

-

Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

This method is based on standard practices for analyzing small organic molecules in the pharmaceutical industry.[15][16]

Conclusion

(4-Amino-3-methylphenyl)acetonitrile is more than a simple chemical; it is a strategic intermediate that enables the efficient synthesis of complex and life-saving pharmaceuticals like Tofacitinib. Its value is derived from the distinct reactivity of its amino and nitrile functionalities, which can be manipulated selectively to build molecular complexity. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to handle and utilize this compound safely and effectively, paving the way for future innovations in drug development.

References

-

Srishylam V, Devanna and Naveen Mulakayala. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

-

(n.d.). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]

-

(n.d.). Tofacitinib synthesis. University of Nebraska-Lincoln. [Link]

-

ZHANG Zhongkui, KUANG Chunxiang. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. [Link]

-

Airgas. (2014). SAFETY DATA SHEET. [Link]

- Google Patents. (n.d.).

-

ChemComplex. (n.d.). Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. [Link]

-

PubChem. (n.d.). ((4-Methylphenyl)amino)acetonitrile. [Link]

-

(n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. [Link]

-

Science Interactive. (2013). SAFETY DATA SHEET - Acetonitrile. [Link]

-

New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet. [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

-

Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-8. [Link]

-

(n.d.). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

-

(n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

-

Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. [Link]

- Google Patents. (n.d.).

-

(n.d.). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Molecules. [Link]

-

(n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

(n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]

-

RIVERLAND TRADING. (n.d.). Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. [Link]

-

Wikisource. (2018). Page:NIOSH Manual of Analytical Methods - 5601.pdf/15. [Link]

-

MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. research.unl.pt [research.unl.pt]

- 6. Synthesis of Tofacitinib [cjph.com.cn]

- 7. ((4-Methylphenyl)amino)acetonitrile | C9H10N2 | CID 85581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. scienceinteractive.com [scienceinteractive.com]

- 10. Acetonitrile that meets pharmaceutical requirements [anqore.com]

- 11. chemcomplex.com [chemcomplex.com]

- 12. laballey.com [laballey.com]

- 13. Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications [riverlandtrading.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Page:NIOSH Manual of Analytical Methods - 5601.pdf/15 - Wikisource, the free online library [en.wikisource.org]

Application Note: Reduction of (4-Amino-3-methylphenyl)acetonitrile to Amines

Abstract

This application note details the reduction of (4-Amino-3-methylphenyl)acetonitrile (CAS: 16728-84-0) to 4-(2-aminoethyl)-2-methylaniline (also known as 2-(4-amino-3-methylphenyl)ethanamine). This transformation is a critical step in the synthesis of specialized azo dyes, polyurethanes, and pharmaceutical intermediates. We present two validated protocols: Method A (Catalytic Hydrogenation) , optimized for scalability and industrial application, and Method B (Hydride Reduction) , suitable for laboratory-scale synthesis. Key focus areas include the suppression of secondary amine by-products and the safe handling of pyrophoric catalysts and hydride reagents.

Reaction Overview & Mechanistic Insight

The reduction of the nitrile group (

Reaction Scheme

(4-Amino-3-methylphenyl)acetonitrile

-

Starting Material: (4-Amino-3-methylphenyl)acetonitrile (MW: 146.19 g/mol )

-

Target Product: 4-(2-aminoethyl)-2-methylaniline (MW: 150.22 g/mol )

Critical Success Factors

-

Ammonia Suppression: In catalytic hydrogenation, the presence of excess ammonia shifts the equilibrium away from secondary amine formation.

-

Catalyst Selection: Raney Nickel is preferred over Pd/C for nitriles due to its lower cost and high activity towards the

triple bond without requiring acidic media that would protonate the aniline. -

Hydride Strength: For chemical reduction, Lithium Aluminum Hydride (LiAlH

) is required; milder reagents like NaBH

Method A: High-Pressure Catalytic Hydrogenation (Industrial Standard)

Best for: Scale-up (>10g), Cost-efficiency, Atom Economy.

Reagents & Equipment

-

Substrate: (4-Amino-3-methylphenyl)acetonitrile

-

Catalyst: Raney® Nickel (Active slurry in water, typically Grade 2800 or equivalent).

-

Solvent: Methanol (anhydrous preferred).

-

Additive: Ammonia (7N in Methanol or liquid NH

). -

Equipment: High-pressure autoclave (e.g., Parr reactor), Hydrogen gas line (1000 psi rated).

Protocol

-

Catalyst Preparation:

-

Caution: Raney Nickel is pyrophoric.[1] Handle under inert atmosphere (Argon/Nitrogen).

-

Wash the Raney Ni slurry (approx. 10-20 wt% loading relative to substrate) three times with anhydrous methanol to remove water.

-

-

Loading:

-

Dissolve (4-Amino-3-methylphenyl)acetonitrile in Methanol (concentration ~0.5 M).

-

Add the methanolic Raney Ni slurry to the autoclave vessel.

-

Add Methanolic Ammonia (ratio: 5-10 molar equivalents of NH

vs. Substrate). Note: High ammonia concentration is vital to inhibit dimerization.

-

-

Hydrogenation:

-

Seal the autoclave and purge 3x with Nitrogen, then 3x with Hydrogen.

-

Pressurize to 50–70 bar (725–1015 psi) H

. -

Heat to 60–80°C with vigorous stirring (>1000 rpm). Mass transfer is often the rate-limiting step.

-

Monitor H

uptake. Reaction is typically complete when uptake ceases (2–6 hours).

-

-

Workup:

-

Cool to room temperature and vent H

carefully. Purge with Nitrogen.[2] -

Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet with solvent at all times to prevent ignition.

-

Concentrate the filtrate under reduced pressure to remove Ammonia and Methanol.

-

Purification: The crude oil can often be used directly. For high purity, distill under high vacuum or precipitate as the dihydrochloride salt using HCl/Dioxane.

-

Process Workflow (Graphviz)

Caption: Workflow for the catalytic hydrogenation of nitriles using Raney Nickel.

Method B: Chemical Hydride Reduction (Laboratory Scale)

Best for: Small scale (<5g), No high-pressure equipment available.

Reagents & Equipment

-

Substrate: (4-Amino-3-methylphenyl)acetonitrile

-

Reagent: Lithium Aluminum Hydride (LiAlH

), 2.0 - 2.5 equivalents. -

Solvent: Anhydrous THF or Diethyl Ether.

-

Equipment: 3-neck round bottom flask, reflux condenser, N

line, ice bath.

Protocol

-

Setup:

-

Flame-dry glassware and assemble under Nitrogen flow.

-

Charge the flask with anhydrous THF and cool to 0°C.

-

Add LiAlH

pellets/powder carefully. Stir to form a suspension.

-

-

Addition:

-

Dissolve the nitrile in a minimal amount of anhydrous THF.

-

Add the nitrile solution dropwise to the LiAlH

suspension at 0°C. Exothermic reaction.

-

-

Reaction:

-

Allow to warm to room temperature.[3]

-

Heat to reflux (66°C for THF) for 3–5 hours. Monitor by TLC (disappearance of nitrile).

-

-

Fieser Quench (Critical Step):

-

Cool the mixture back to 0°C.

-

For every x grams of LiAlH

used, add carefully in order:-

x mL Water (very slow addition, H

evolution). -

x mL 15% NaOH solution.

-

3x mL Water.

-

-

Warm to RT and stir for 15 mins until a white, granular precipitate forms.

-

-

Isolation:

-

Filter off the aluminum salts. Wash the solid cake thoroughly with THF.

-

Dry the filtrate over Na

SO

-

Comparison of Methods

| Feature | Method A: Catalytic Hydrogenation | Method B: LiAlH |

| Scale | Scalable (kg to tons) | Lab scale (grams) |

| Yield | 85 - 95% | 70 - 85% |

| Safety | High Pressure, Pyrophoric Catalyst | Water Reactive, Flammable Solvent |

| Cost | Low (H | High (LiAlH |

| Selectivity | Excellent (with Ammonia) | Good (No secondary amines) |

| Equipment | Autoclave required | Standard glassware |

Analytical Quality Control

Confirm product identity and purity using the following parameters:

-

1H NMR (DMSO-d6 or CDCl3):

-

Look for the disappearance of the singlet at

ppm (benzylic protons of acetonitrile). -

New triplet signals at

ppm corresponding to the ethyl chain ( -

Methyl group singlet at

ppm.

-

-

Mass Spectrometry (ESI+):

-

Target [M+H]+ = 151.1.

-

-

HPLC:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Amine requires acidic buffer).

-

Safety & Handling

-

Nitriles: The starting material should be treated as toxic. Avoid skin contact and inhalation.

-

Raney Nickel: EXTREME FIRE HAZARD. Dry Raney Ni ignites spontaneously in air. Always keep wet with solvent or water. Dispose of in a dedicated container with water/acid.

-

Lithium Aluminum Hydride: Reacts violently with water to release hydrogen. Ensure all solvents are anhydrous. Have a Class D fire extinguisher available.

References

-

Organic Syntheses, Coll.[1][4] Vol. 3, p. 720 (1955).

-Phenylethylamine. (Classic protocol for Raney Ni reduction of benzyl cyanide). -

Organic Syntheses, Coll. Vol. 4, p. 42 (1963).2-Amino-3-nitrotoluene. (Reference for handling amino-methyl-phenyl systems).

-

Gould, F. E., et al. (1960).The Hydrogenation of Nitriles to Primary Amines. Journal of Organic Chemistry, 25(10), 1658–1660. (Discussion of ammonia suppression of secondary amines).

-

Amundsen, L. H., & Nelson, L. S. (1951).Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244.

Sources

Step-by-step reaction mechanism of (4-Amino-3-methylphenyl)acetonitrile

Executive Summary

(4-Amino-3-methylphenyl)acetonitrile (often referred to as 4-amino-3-methylbenzyl cyanide) is a critical pharmacophore and intermediate in the synthesis of tyrosine kinase inhibitors, most notably Gefitinib (Iressa).[1] Its structure comprises a toluene core functionalized with an amino group at the para position and an acetonitrile moiety at the benzyl position.

This application note details a robust, two-step synthetic pathway starting from 4-nitro-3-methylbenzyl chloride .[1] The protocol emphasizes chemoselectivity —specifically the reduction of a nitro group in the presence of a labile nitrile functionality—and provides a self-validating workflow for industrial and research applications.

Target Molecule Profile

| Property | Description |

| IUPAC Name | (4-Amino-3-methylphenyl)acetonitrile |

| Common Name | 4-Amino-3-methylbenzyl cyanide |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Key Functionality | Primary Amine (-NH₂), Nitrile (-CN) |

| CAS Registry | 152352-51-1 (Free base) |

Retrosynthetic Analysis & Strategy

To synthesize the target with high fidelity, we employ a Linear Disconnection Approach .

-

Target: (4-Amino-3-methylphenyl)acetonitrile.[1]

-

Disconnection 1 (Functional Group Interconversion): The amino group is best derived from a nitro group via chemoselective reduction. This prevents side reactions involving the amine during earlier alkylation steps.

-

Precursor: (4-Nitro-3-methylphenyl)acetonitrile.[1]

-

-

Disconnection 2 (C-C Bond Formation): The benzyl nitrile bond is formed via nucleophilic substitution (

) of a benzyl halide with a cyanide source.-

Starting Material: 4-Nitro-3-methylbenzyl chloride (commercially available or synthesized via chloromethylation of 2-nitrotoluene).[1]

-

Reaction Scheme Visualization

Figure 1: Synthetic pathway highlighting the two-stage conversion and critical chemoselectivity checkpoints.

Detailed Experimental Protocols

Step 1: Cyanidation (Nucleophilic Substitution)

Objective: Convert 4-nitro-3-methylbenzyl chloride to (4-nitro-3-methylphenyl)acetonitrile.[1]

Mechanism: Classical

Safety Alert: Cyanides are potent metabolic asphyxiants.[1] Work in a high-efficiency fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) readily available. Destroy aqueous waste with bleach (NaOCl) before disposal.

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Solvent System: Prepare a mixture of Ethanol (100 mL) and Water (20 mL). The aqueous component is crucial to dissolve the alkali cyanide, while ethanol dissolves the organic substrate.

-

Reagent Addition:

-

Charge Sodium Cyanide (NaCN) (1.2 equivalents) into the flask.

-

Add the solvent mixture and stir until NaCN is partially dissolved.

-

Slowly add 4-Nitro-3-methylbenzyl chloride (1.0 equivalent) portion-wise over 15 minutes. Rationale: Exothermic control.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 3–4 hours.

-

Monitoring: Check via TLC (Hexane:Ethyl Acetate 3:1). The starting material spot (

) should disappear, replaced by a more polar nitrile spot (

-

-

Workup:

-

Pour the mixture into ice-cold water (300 mL). The product usually precipitates as a solid due to the hydrophobic nitro-aromatic ring.[1]

-

Filter the solid.[2][3] Wash with cold water (3 x 50 mL) to remove residual cyanide salts.

-

Validation: Dry the solid in a vacuum oven at 45°C.

-

Expected Yield: 85–92%.[1]

Step 2: Chemoselective Reduction (Bechamp-Type)

Objective: Reduce the nitro group (-NO₂) to an amine (-NH₂) without hydrolyzing or reducing the nitrile (-CN) group.[1] Mechanism: Single Electron Transfer (SET) from the metal surface (Fe) to the nitro group in a protic medium.

Why not Catalytic Hydrogenation?

Using

Protocol:

-

Setup: 1 L 3-neck flask with mechanical stirrer (vigorous stirring is essential for heterogeneous reactions) and reflux condenser.

-

Reagents:

-

Dissolve (4-Nitro-3-methylphenyl)acetonitrile (1.0 eq) in Ethanol (10 volumes).

-

Add Iron Powder (325 mesh, reduced, 4.0 equivalents).

-

Add a solution of Ammonium Chloride (NH₄Cl) (0.5 equivalents) in minimal water. Rationale: NH₄Cl acts as an electrolyte to activate the iron surface.

-

-

Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

-

Visual Cue: The grey iron powder will turn into a reddish-brown sludge (iron oxides).[1]

-

-

Workup:

-

Hot Filtration: Filter the mixture while hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentration: Evaporate the ethanol under reduced pressure.

-

Partition: Dissolve the residue in Ethyl Acetate and wash with water (to remove inorganic salts) and brine.

-

Drying: Dry over anhydrous

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or use Column Chromatography (DCM:MeOH 98:2) if high purity (>99%) is required for drug synthesis.

Mechanistic Insights

Mechanism of Step 2 (Nitro Reduction)

The reduction of the nitro group by Iron is a surface-mediated process involving sequential electron transfers and protonations.

-

Adsorption: The nitroarene adsorbs onto the activated Fe surface.

-

Stepwise Reduction:

- (Nitroso intermediate)

- (Hydroxylamine intermediate)[1]

- (Amine product)

-

Selectivity: The reduction potential required for

is significantly higher (more negative) than for

Process Workflow Diagram

Figure 2: Operational workflow for the chemoselective reduction step.

Quality Control & Validation

To ensure the trustworthiness of the synthesized material, compare analytical data against these standards:

| Method | Expected Signal | Mechanistic Interpretation |

| IR Spectroscopy | 2240–2250 cm⁻¹ (Sharp, weak) | Diagnostic C≡N stretch.[1] Must be present in both steps. |

| IR Spectroscopy | 3300–3400 cm⁻¹ (Broad, doublet) | Primary Amine N-H stretch. Appears only after Step 2.[1] |

| ¹H NMR (DMSO-d₆) | δ 4.9–5.1 ppm (Broad singlet, 2H) | -NH₂ protons.[1] Confirms reduction of nitro group.[4] |

| ¹H NMR (DMSO-d₆) | δ 3.8 ppm (Singlet, 2H) | -CH₂-CN benzylic protons.[1] Confirms nitrile integrity. |

| HPLC Purity | >98.0% (AUC) | Critical for pharmaceutical applications (e.g., Gefitinib synthesis). |

References

-

Org. Synth. Coll. Vol. 5, 567 (1973). Reduction of Nitro Compounds with Iron and Acetic Acid. (Classic citation for Fe reduction selectivity). Link

-

Gogoi, P., et al. (2018). Chemoselective Reduction of Nitroarenes to Anilines.Tetrahedron Letters. (Modern validation of Fe/NH4Cl selectivity). Link

-

AstraZeneca Patents. Process for the preparation of Quinazoline Derivatives (Gefitinib Intermediates). (Industrial relevance of the target molecule).[2][3][5][6] Link

-

PubChem Compound Summary. (4-Amino-3-methylphenyl)acetonitrile.[1]Link

Disclaimer: This protocol involves hazardous chemicals (Cyanides).[1][2][3][7] It is intended for use only by qualified personnel in a controlled laboratory environment.[1] Always consult the Safety Data Sheet (SDS) before handling.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Nitroacetonitrile as a versatile precursor in energetic materials synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Novel Kinase Inhibitors from (4-Amino-3-methylphenyl)acetonitrile as a Versatile Scaffolding Precursor

An Application Note for Drug Discovery Professionals

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases remains a cornerstone of modern drug discovery. This application note details the strategic use of (4-Amino-3-methylphenyl)acetonitrile as a versatile starting material for the synthesis of potent kinase inhibitors. We provide a comprehensive guide, including the scientific rationale behind the synthetic strategy, detailed step-by-step protocols for the construction of a quinoline-based inhibitor scaffold, and methods for characterization. The inherent functionalities of the starting material—a nucleophilic aniline, a hydrogen-bond-accepting nitrile, and a sterically significant methyl group—are leveraged to build a core structure designed for high-affinity kinase binding. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of kinase inhibitor scaffolds.

Part 1: The Strategic Importance of the (4-Amino-3-methylphenyl)acetonitrile Scaffold

The selection of a starting material is a critical decision in the design of a synthetic campaign. (4-Amino-3-methylphenyl)acetonitrile is an exemplary precursor for kinase inhibitor synthesis due to its trifecta of strategically positioned functional groups.

-

The Aniline Moiety (-NH2): The primary aromatic amine is a powerful nucleophile and a versatile chemical handle. It serves as the principal reactive site for building complex heterocyclic systems such as quinolines, pyrimidines, and pyrazoles, which are common scaffolds in approved kinase inhibitors.[1]

-

The Nitrile Moiety (-CN): The nitrile group is a key pharmacophore in many modern pharmaceuticals due to its metabolic stability and unique electronic properties.[2] In the context of kinase inhibition, the nitrile's nitrogen atom can act as a crucial hydrogen bond acceptor, effectively interacting with hinge region residues (such as threonine) in the ATP-binding pocket of many kinases.[2] This interaction mimics the hydrogen bonding of the adenine portion of ATP, contributing significantly to binding affinity and selectivity.

-

The Methyl Group (-CH3): The methyl group, positioned ortho to the amine, provides steric bulk that can be exploited to control reaction regioselectivity and to probe specific hydrophobic pockets within the kinase active site, thereby enhancing inhibitor potency and selectivity.

Figure 1: Strategic functional groups of the starting material.

Part 2: Synthetic Strategy: Construction of a 4-Anilino-3-quinolinecarbonitrile Core

To demonstrate the utility of (4-Amino-3-methylphenyl)acetonitrile, we present a synthetic route toward a 4-anilino-3-quinolinecarbonitrile scaffold. This class of compounds has shown significant promise as potent inhibitors of tyrosine kinases, such as Src.[3] The overall strategy involves a Vilsmeier-Haack reaction to form a key intermediate, followed by a cyclization and subsequent functionalization to yield the final inhibitor.

Figure 2: Synthetic workflow for a quinoline-based inhibitor.

Part 3: Detailed Experimental Protocols

Disclaimer: All chemical syntheses should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2.1: Synthesis of N-(4-(cyanomethyl)-2-methylphenyl)acetamide (Intermediate 1)

This initial step protects the aniline nitrogen, preventing side reactions and directing the subsequent Vilsmeier-Haack reaction.

-

Reagents & Materials:

-

(4-Amino-3-methylphenyl)acetonitrile: 1.46 g, 10.0 mmol

-

Acetic Anhydride: 1.14 mL, 12.0 mmol

-

Pyridine: 0.1 mL (catalytic)

-

Ethyl Acetate (EtOAc): 50 mL

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

-

Procedure:

-

Dissolve (4-Amino-3-methylphenyl)acetonitrile in 25 mL of Ethyl Acetate in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add pyridine, followed by the dropwise addition of acetic anhydride at room temperature.

-

Stir the reaction mixture for 2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization from an ethanol/water mixture to afford the pure acetamide.

-